3-((乙基苯氨基)甲基)苯磺酸

描述

The compound "3-((Ethylphenylamino)methyl)benzenesulfonic acid" is a benzenesulfonic acid derivative, which is a class of organic compounds that contain a sulfonic acid group attached to a benzene ring. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science due to their ability to act as intermediates in various chemical reactions.

Synthesis Analysis

The synthesis of benzenesulfonic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy, where methyl(2-alkynylphenyl)sulfanes react with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation. This method highlights the use of a radical intermediate and the incorporation of a sulfonyl group into the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid derivatives can be elucidated using spectroscopic methods such as NMR, UV-Vis, and FT-IR spectroscopy. For example, the structural characterization of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates was performed using these techniques. Additionally, single crystal X-ray diffraction can provide detailed information about the crystal structure, as seen in the characterization of one of the compounds in the monoclinic space group .

Chemical Reactions Analysis

Benzenesulfonic acid derivatives can undergo various chemical reactions, including nucleophilic substitutions and electrochemical oxidations. The electro-oxidation of catechols in the presence of benzenesulfinic acid, for example, leads to the formation of new sulfone derivatives through Michael addition to anodically generated o-quinones . This demonstrates the reactivity of the sulfonic acid group in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives are influenced by their molecular structure. These properties can be studied using techniques like mass spectrometry, which can reveal the fragmentation patterns and stability of the compounds. For instance, the fragmentation of 4-benzenesulfinyl-3-methylphenylamine was investigated using electrospray ionisation mass spectrometry, showing an ortho effect on the fragmentation due to the presence of a methyl group .

科学研究应用

1. 合成方法和表征

化合物3-((乙基苯氨基)甲基)苯磺酸可以参与复杂的合成途径。例如,苯磺酸用于制备光学活性α-酰胺烷基苯基砜,它们是合成光学活性β-羟基-α-氨基酸和α,β-二氨基酸酯的关键中间体。这些衍生物在开发具有生物活性的化合物中具有重要意义,展示了该化合物在复杂合成路线中的作用 (Foresti 等,2003)。类似地,3,3-二氨基-1-苯基丙酮在苯磺酰氯存在下环缩合,形成复杂的杂环结构,突出了该化合物在有机合成中的多功能性 (Dar'in 等,2008)。

2. 催化剂开发和应用

在聚合物化学领域,与苯磺酸衍生物相关的化合物被开发为催化剂。例如,2-[双(2-甲氧基苯基)膦基]-4-甲基苯磺酸及其衍生物被用作丙烯酸酯与乙烯共聚的催化剂,说明了此类化合物在先进聚合技术中的作用 (Skupov 等,2007)。

3. 对反应机理的影响

已研究溶剂对 β-氨基-α-亚磺酰酯中亚砜热解区域选择性的影响。研究发现,苯硫酚的消除可以受到反应中所用溶剂的显着影响,这表明该化合物在改变反应途径和结果方面发挥作用 (Bänziger 等,2002)。

4. 生物活性化合物的合成和催化

该化合物还参与生物活性化合物的合成和催化。例如,2-氨基苯磺酸与 2-羟基-3-甲氧基苯甲醛反应生成非环状席夫碱化合物,然后用它们与具有在醇氧化中潜在应用的单核配合物形成,展示了该化合物在合成和催化反应中生成生物活性材料中的效用 (Hazra 等,2015)。

作用机制

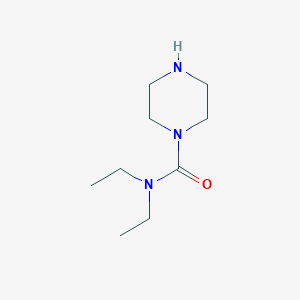

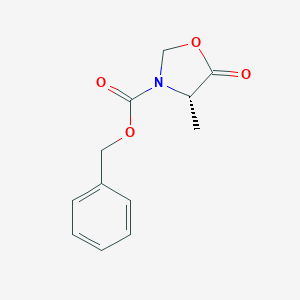

C15H17NO3SC_{15}H_{17}NO_{3}SC15H17NO3S

.Target of Action

It’s known that this compound is used as an intermediate in the production of food dyes .

Mode of Action

It’s known to act as a chelating agent in water treatment, preventing the precipitation of mineral ions by forming stable complexes with metal ions .

Biochemical Pathways

Its role as a chelating agent suggests it may interact with biochemical pathways involving metal ions .

Pharmacokinetics

It’s known that the compound is slightly soluble in dmso, methanol, and water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its use as a chelating agent in water treatment suggests it may help to prevent the formation of harmful mineral deposits .

Action Environment

The action of N-ethyl-N-benzylaniline-3’-sulfonic acid can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment could impact its efficacy and stability .

属性

IUPAC Name |

3-[(N-ethylanilino)methyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGRVFPPZJPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029136 | |

| Record name | 3-((Ethylphenylamino)methyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Benzenesulfonic acid, 3-[(ethylphenylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

101-11-1 | |

| Record name | 3-[(Ethylphenylamino)methyl]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Ethylphenylamino)methyl)benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[(ethylphenylamino)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-((Ethylphenylamino)methyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-N-ethylanilinotoluene-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((ETHYLPHENYLAMINO)METHYL)BENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CA7X98HXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of N-ethyl-N-benzylaniline-3'-sulfonic acid in the synthesis of Acid Turquoise Blue AE?

A1: N-ethyl-N-benzylaniline-3'-sulfonic acid serves as a crucial precursor in the synthesis of Acid Turquoise Blue AE (C.I. Acid Blue 9). [] The compound undergoes a condensation reaction with sodium benzaldehyde-o-sulfonate, followed by oxidation using manganese dioxide, to yield the final dye product. [] This synthesis highlights the compound's role as a building block in the production of commercially relevant dyes.

Q2: Are there alternative methods for oxidizing N-ethyl-N-benzylaniline-3'-sulfonic acid in dye synthesis?

A2: While the provided research focuses on manganese dioxide as the oxidizing agent, [] other methods for oxidizing similar compounds in dye synthesis do exist. Exploring alternative oxidants could offer advantages in terms of cost-effectiveness, environmental impact, or product purity. Further research is needed to investigate and compare the efficacy of such alternatives in the specific context of Acid Turquoise Blue AE production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)